molecular formula C22H19NO B2847779 N-(2-phenylethyl)-9H-fluorene-9-carboxamide CAS No. 329703-14-2

N-(2-phenylethyl)-9H-fluorene-9-carboxamide

Cat. No.: B2847779
CAS No.: 329703-14-2
M. Wt: 313.4
InChI Key: XOOBEYDFZRCLSE-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-9H-fluorene-9-carboxamide is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the carboxamide functional group, which is further connected to a fluorene moiety. Fluorene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran (THF) to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

N-(2-phenylethyl)-9H-fluorene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: A fluorinated analog with similar structural features.

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide: Another analog with a piperidine ring.

    N-phenylacetamide sulphonamides: Compounds with similar amide linkages but different substituents.

Uniqueness

N-(2-phenylethyl)-9H-fluorene-9-carboxamide is unique due to its specific combination of a fluorene moiety and a phenylethyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-phenylethyl)-9H-fluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c24-22(23-15-14-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOBEYDFZRCLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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